Ethyl 2-cyanoacetimidate hydrochloride
Description
Significance of Ethyl 2-Cyanoacetimidate Hydrochloride as a Versatile Synthetic Precursor
This compound serves as a versatile building block in organic synthesis, primarily as a precursor for the formation of various heterocyclic compounds. organic-chemistry.org Its value lies in its ability to participate in cyclocondensation reactions, which are crucial for assembling ring structures common in medicinal and materials chemistry. The compound is a key reagent for producing heterocycles such as pyrimidines and thiazoles. organic-chemistry.org The presence of reactive functional groups allows it to be a valuable intermediate for constructing complex molecular frameworks.
Evolution of Imidate Chemistry and Related Compounds in Organic Synthesis
The chemistry of imidates, a class of compounds to which this compound belongs, has been a cornerstone of organic synthesis for nearly 150 years. The foundational method for synthesizing imidates is the Pinner reaction, first described by Adolf Pinner in 1877. bu.edu.egnih.gov This reaction involves the acid-catalyzed addition of an alcohol to a nitrile, typically yielding an imidate salt, often referred to as a Pinner salt. bu.edu.egnih.gov
Historically, the Pinner reaction required harsh conditions, such as passing anhydrous hydrogen chloride gas through the reactants. bu.edu.eg Over the decades, milder protocols have been developed to improve the reaction's applicability. bu.edu.eg Imidates are highly valued as synthetic intermediates because they can be readily converted into other functional groups. For instance, they can be hydrolyzed to form esters, or they can react with amines to produce amidines. bu.edu.eg This reactivity makes them crucial precursors in the synthesis of a wide range of compounds, including pharmaceuticals and agrochemicals. nih.gov
Properties
IUPAC Name |
ethyl 2-cyanoethanimidate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O.ClH/c1-2-8-5(7)3-4-6;/h7H,2-3H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMXADXYSYVKRJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=N)CC#N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Ethyl 2 Cyanoacetimidate Hydrochloride
Conventional Synthetic Routes
The traditional synthesis of ethyl 2-cyanoacetimidate hydrochloride relies on the principles of imidate formation from nitriles, most notably through the Pinner reaction and its variations.
The most widely utilized method for the synthesis of this compound involves the reaction of malononitrile (B47326) with ethanol (B145695) in the presence of a strong acid, typically anhydrous hydrogen chloride gas. This reaction leads to the formation of the corresponding imidate salt.
The general reaction is as follows:
NC-CH₂-CN + C₂H₅OH + HCl → [NC-CH₂-C(NH)OC₂H₅]⁺Cl⁻
This method, while effective, necessitates the use of gaseous hydrogen chloride, which can be inconvenient to handle in a laboratory setting.
The Pinner reaction, first described by Adolf Pinner in 1877, is the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt, also known as a Pinner salt. wikipedia.orgnumberanalytics.com The reaction proceeds via protonation of the nitrile, which increases its electrophilicity, followed by nucleophilic attack of the alcohol. numberanalytics.com
In the context of this compound synthesis, malononitrile acts as the nitrile component and ethanol serves as the alcohol. The traditional use of gaseous HCl aligns with the classic Pinner reaction conditions. nrochemistry.com
To circumvent the challenges associated with gaseous HCl, modified protocols have been developed. One notable modification involves the use of chlorotrimethylsilane (B32843) (TMSCl) in ethanol. This in situ generation of HCl provides a milder and more manageable approach to the synthesis. Lewis acids, such as trimethylsilyl (B98337) triflate, have also been explored as promoters for Pinner-type reactions, offering an alternative to strong Brønsted acids. nih.gov
Optimization of Synthetic Protocols
Optimizing the synthesis of this compound focuses on improving yield, purity, and the practicality of the reaction conditions.
The yield and purity of this compound are highly dependent on the reaction conditions. Key factors include the choice of acid catalyst, temperature, and reaction time.
In the traditional Pinner reaction, anhydrous conditions are crucial, as the presence of water can lead to hydrolysis of the imidate to the corresponding ester. nrochemistry.com Low temperatures, typically around 0°C, are employed to prevent the decomposition of the thermodynamically unstable imino ester salt. wikipedia.orgnrochemistry.com
A significant improvement in both yield and operational simplicity has been achieved using a modified protocol with chlorotrimethylsilane. The reaction of malononitrile with ethanol and TMSCl at 0°C for 17 hours has been reported to produce this compound in a 90% yield. A key advantage of this method is the high purity of the product, with no detectable formation of the di-iminoester dihydrochloride (B599025) byproduct.
The following table summarizes the comparison between the conventional and a modified synthetic protocol:
| Parameter | Conventional Pinner Reaction | Modified Protocol with TMSCl |
| Acid Catalyst | Gaseous Hydrogen Chloride (HCl) | Chlorotrimethylsilane (TMSCl) |
| Temperature | Typically 0°C | 0°C |
| Reaction Time | Not specified, but generally requires saturation with HCl | 17 hours |
| Reported Yield | Widely used, but specific yield can vary | 90% |
| Purity | Risk of byproduct formation | High purity, no di-iminoester dihydrochloride detected |
| Handling | Requires handling of corrosive and hazardous gaseous HCl | Utilizes a liquid reagent, offering easier handling |
Chemical Reactivity and Transformation Pathways of Ethyl 2 Cyanoacetimidate Hydrochloride
Cyclization Reactions with Nitrogen-Containing Nucleophiles
The intrinsic reactivity of ethyl 2-cyanoacetimidate hydrochloride makes it an excellent precursor for synthesizing nitrogen-containing heterocycles. The imidate and nitrile functional groups are susceptible to nucleophilic attack, leading to cyclization and the formation of stable aromatic systems.
The reaction of this compound with 1,2-diaminoarenes is a direct method for constructing the benzimidazole (B57391) core, a privileged scaffold in medicinal chemistry.
A primary application of this compound is in the synthesis of 1H-benzimidazole-2-acetonitriles. This transformation is typically achieved through the fusion of the imidate hydrochloride with a 1,2-phenylenediamine derivative. chemicalbook.comorgsyn.org The reaction involves a cyclocondensation mechanism where the two amino groups of the diamine sequentially attack the electrophilic carbon of the imidate. This process results in the formation of the imidazole (B134444) ring fused to the benzene (B151609) ring, with the elimination of ethanol (B145695) and ammonia (B1221849), yielding the stable benzimidazole-2-acetonitrile product. chemicalbook.comorgsyn.org This synthetic approach is one of the major methods for accessing this class of compounds. chemicalbook.comorgsyn.org
Table 1: Synthesis of 1H-Benzimidazole-2-acetonitrile
| Reactant 1 | Reactant 2 | Product |
|---|
The construction of the purine (B94841) ring system, another critical scaffold in biological systems and drug discovery, can be accomplished using this compound. This involves its reaction with suitably substituted pyrimidine (B1678525) derivatives.
The synthesis of theophylline-based acetonitrile (B52724) derivatives exemplifies the construction of the purine system. The established Traube purine synthesis provides a foundational methodology for this type of transformation. chemicalbook.com In this pathway, a 1,2-diaminopyrimidine acts as the key precursor. Specifically, the reaction of 5,6-diamino-1,3-dimethyluracil (B14760) (the diamino derivative of theophylline) with a reagent that can provide a single carbon atom leads to the formation of the fused imidazole ring, completing the purine core. chemicalbook.comrsc.org
This compound serves as an ideal synthon in this context, providing the C8 carbon and the attached acetonitrile side chain. The reaction proceeds via a cyclocondensation mechanism where the 5- and 6-amino groups of the pyrimidine derivative attack the electrophilic imidate carbon. Subsequent elimination of ethanol and ammonia drives the ring closure to furnish the final product, 2-(2,3,6,9-Tetrahydro-1,3-dimethyl-2,6-dioxo-1H-purin-8-yl)acetonitrile.
Table 2: Synthesis of a Theophylline-8-acetonitrile Derivative
| Reactant 1 | Reactant 2 | Product |
|---|
The reaction of this compound with hydrazine (B178648) and its derivatives offers a direct route to substituted pyrazole (B372694) systems, which are five-membered heterocyclic compounds with a wide range of biological activities.
The synthesis of 3,5-diaminopyrazoles can be achieved through the reaction of this compound with substituted hydrazines. For instance, reactions with phenylhydrazine (B124118) and phenethylhydrazine have been reported to form the corresponding 1-substituted 3,5-diaminopyrazoles in modest yields. google.com In this reaction, the hydrazine acts as a 1,2-dinucleophile. The more nucleophilic nitrogen of the hydrazine initially attacks the imidate carbon, followed by an intramolecular attack of the second nitrogen atom on the nitrile carbon, leading to cyclization. This pathway provides a route to 1-substituted 3,5-diaminopyrazoles, which are valuable building blocks in further chemical synthesis. google.com
Table 3: Synthesis of Substituted 3,5-Diaminopyrazoles
| Reactant 1 | Reactant 2 | Product Class |
|---|---|---|
| This compound | Phenylhydrazine | 1-Phenyl-3,5-diaminopyrazole |
Cyclization for Imidazoline (B1206853) Ring System Formation
The Pinner reaction, which involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imidate hydrochloride, can be extended to the synthesis of heterocycles. When the alcohol is replaced by a bifunctional nucleophile such as a 1,2-diamine, the reaction can proceed to form an imidazoline ring.
The reaction of this compound with a 1,2-diamine, such as ethylenediamine, is a recognized pathway for the formation of 2-(cyanomethyl)imidazolines. The mechanism involves the initial nucleophilic attack of one amino group of the diamine on the electrophilic imidate carbon. This is followed by the elimination of ethanol and subsequent intramolecular cyclization, where the second amino group attacks the intermediate amidine carbon, leading to the formation of the five-membered imidazoline ring after the elimination of an ammonium (B1175870) salt. This transformation provides a direct method for introducing a cyanomethyl substituent at the 2-position of the imidazoline core.
Cyclization Reactions with Hydroxyl-Containing Nucleophiles
This compound is a key reagent for the synthesis of oxygen-containing heterocycles like oxazolines and benzoxazoles through reactions with nucleophiles containing both hydroxyl and amino functionalities.
The condensation of imidates with α-amino alcohols is a classical and efficient method for the synthesis of oxazoline (B21484) derivatives. This reaction proceeds with high regioselectivity, as the more nucleophilic amino group preferentially attacks the imidate carbon, initiating the cyclization process.
The synthesis of chiral 2-cyanomethyl oxazolines can be achieved through the reaction of this compound with various enantiopure α-amino alcohols. This reaction is a valuable tool in asymmetric synthesis, as the resulting chiral oxazolines are widely used as ligands in catalysis. The reaction typically proceeds under mild conditions, preserving the stereochemical integrity of the chiral center from the amino alcohol.
While direct literature on the synthesis of 2-cyanomethyl oxazolines from this compound is limited, a closely related synthesis of enantiomerically pure 2-cyanoethyl-oxazolines has been reported, reacting 4-ethoxy-4-iminobutanenitrile (a related imidate) with a range of α-amino alcohols. The reaction affords the corresponding oxazoline derivatives in good to high yields, demonstrating the general utility of the method.
Table 1: Synthesis of Chiral 2-Cyanoethyl-Oxazolines from 4-Ethoxy-4-iminobutanenitrile and α-Amino Alcohols
| Entry | α-Amino Alcohol | Product | Yield (%) |
| 1 | (S)-Phenylalaninol | 3-[(4S)-4-Benzyl-4,5-dihydro-1,3-oxazol-2-yl]propanenitrile | 96 |
| 2 | (S)-Leucinol | 3-[(4S)-4-Isobutyl-4,5-dihydro-1,3-oxazol-2-yl]propanenitrile | 85 |
| 3 | (S)-Valinol | 3-[(4S)-4-Isopropyl-4,5-dihydro-1,3-oxazol-2-yl]propanenitrile | 82 |
| 4 | (S)-2-Amino-1-butanol | 3-[(4S)-4-Ethyl-4,5-dihydro-1,3-oxazol-2-yl]propanenitrile | 73 |
| 5 | (1S,2S)-2-Amino-1-phenyl-1,3-propanediol | 3-[(4S,5S)-4-(Hydroxymethyl)-5-phenyl-4,5-dihydro-1,3-oxazol-2-yl]propanenitrile | 90 |
Note: Data adapted from a synthesis using a related imidate, 4-ethoxy-4-iminobutanenitrile, resulting in a 2-cyanoethyl substituent.
The benzoxazole (B165842) scaffold is a privileged structure in medicinal chemistry. Its synthesis can be accomplished through the condensation of 2-aminophenols with a variety of carbonyl compounds, nitriles, or their derivatives, including imidates.
The reaction between this compound and substituted 2-aminophenols provides a direct route to 2-cyanomethylbenzoxazoles. In this annulation reaction, the amino group of the 2-aminophenol (B121084) acts as the primary nucleophile, attacking the imidate. The subsequent intramolecular cyclization involves the phenolic hydroxyl group, which attacks the intermediate amidine, leading to the formation of the benzoxazole ring system after elimination of ethanol and ammonium chloride. This method is advantageous as it often proceeds under relatively mild conditions and avoids the use of harsh reagents sometimes required for the cyclization of nitriles. The scope of the reaction can be extended to a variety of substituted 2-aminophenols, allowing for the synthesis of a library of 2-cyanomethylbenzoxazole derivatives.
Annulation with Aminophenols for Benzoxazole Scaffold Formation
Multicomponent Reaction (MCR) Strategies Employing this compound
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all the reactants, are highly valued for their efficiency and atom economy. While MCRs involving related compounds like ethyl cyanoacetate (B8463686) and cyanoacetamide are well-established, the specific use of this compound as a component in MCRs is less documented.
Theoretically, the reactive nature of the imidate functionality makes this compound a promising candidate for the design of novel MCRs. It could potentially act as a "C2" synthon, reacting with two other components that provide nucleophilic centers. For instance, a three-component reaction between an aldehyde, a primary amine, and this compound could conceivably lead to substituted dihydropyrimidine (B8664642) or related heterocyclic structures, analogous to a Biginelli-type reaction but initiated by the imidate. However, specific, documented examples of such MCR strategies employing this particular imidate are not prevalent in the current literature. The development of such reactions remains an area of interest for synthetic chemists seeking to expand the toolbox of MCRs for rapid library synthesis.
Construction of Substituted Pyridine (B92270) Derivatives
The assembly of substituted pyridine rings is a cornerstone of heterocyclic chemistry, and reagents like this compound serve as valuable building blocks. The intrinsic reactivity of the imidate and the adjacent cyano and methylene (B1212753) groups allows for cyclocondensation reactions with suitable partners to form the pyridine core.
The synthesis of 2,6-diamino-4-arylpyridine-3,5-dicarbonitriles is a significant transformation, often achieved through multicomponent reactions. One established, though less common, pathway involves the use of 3-amino-3-ethoxyacrylonitrile (the free base form of ethyl 2-cyanoacetimidate) as a key synthon. researchgate.net In this approach, the ethyl 2-cyanoacetimidate acts as a C2-N building block.
A plausible mechanism for this transformation involves a multi-step, one-pot reaction. The process would likely begin with a Knoevenagel condensation between an aromatic aldehyde and malononitrile (B47326) to form an arylidenemalononitrile intermediate. Subsequently, a Michael addition of a second equivalent of malononitrile to this intermediate would occur. The resulting adduct could then undergo cyclization with ethyl 2-cyanoacetimidate, where the amino group of the imidate attacks one of the nitrile groups, initiating ring formation. A final aromatization step, likely involving the elimination of ethanol and hydrogen, would yield the stable 2,6-diamino-4-arylpyridine-3,5-dicarbonitrile product. While this route is mechanistically feasible, multicomponent reactions that utilize an aldehyde, two equivalents of malononitrile, and an ammonia source are more frequently reported for this specific pyridine scaffold. researchgate.net
Assembly of Dihydropyridine Scaffolds
The 1,4-dihydropyridine (B1200194) (DHP) framework is a privileged scaffold in medicinal chemistry. The classical method for its synthesis is the Hantzsch reaction, which typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia source.
While not a direct Hantzsch-type component, this compound can be envisioned as a precursor for DHP synthesis. The imidate can react with an amine to form an enamine, specifically an enediaminonitrile derivative. This in-situ generated intermediate, which contains the requisite N-C=C functionality, could then participate in a Hantzsch-like cyclocondensation. For example, reaction of the enamine with an arylidenemalononitrile (formed from an aldehyde and malononitrile) could lead to a Michael adduct, which upon intramolecular cyclization and tautomerization would yield a highly functionalized dihydropyridine. This strategy offers a pathway to dihydropyridines with different substitution patterns than those available through the traditional Hantzsch synthesis. For instance, the condensation of ethyl arylidenacetoacetate with cyanothioacetamide is a known route to 3-cyano-4-aryl-5-ethoxycarbonyl-6-methyl-3,4-dihydropyridine-2-thiones, highlighting the utility of cyano-activated methylene compounds in building these scaffolds. researchgate.net
Other Distinct Reaction Types
Beyond its utility in forming six-membered pyridine rings, the unique combination of functional groups in this compound allows it to participate in a range of other important chemical reactions.
The electrophilic carbon atom of the imidate group and the acidic protons of the methylene group are the primary sites for nucleophilic addition and condensation reactions. libretexts.orgvanderbilt.edu Amines, in particular, are effective nucleophiles that readily react with the imidate. chemguide.co.uk
A key example is the reaction of this compound with diamines to form five-membered heterocyclic rings. When treated with N-benzyl-1,2-diaminoethane in refluxing ethanol, it undergoes a cyclocondensation reaction. The reaction proceeds via nucleophilic attack of the primary amine on the imidate carbon, followed by an intramolecular cyclization involving the secondary amine, ultimately forming a 2-cyanomethyl-imidazolidine derivative. This transformation highlights the utility of the imidate as a carbonyl equivalent for the synthesis of saturated nitrogen heterocycles.
Similarly, the reaction with o-phenylenediamine (B120857) is expected to proceed in a comparable fashion to yield 2-cyanomethyl-benzimidazole. This reaction is well-established for the related compound, ethyl cyanoacetate, which requires heating with the diamine to drive the condensation and cyclization. google.com The greater reactivity of the imidate group in this compound suggests that this transformation could occur under milder conditions.
The active methylene group, flanked by the cyano and imidate functionalities, can be deprotonated by a base to form a nucleophilic carbanion. This carbanion can then participate in various condensation reactions, such as the Knoevenagel condensation with aldehydes or ketones, or Michael additions to α,β-unsaturated systems. sci-hub.se These reactions provide a route to highly functionalized acyclic intermediates or can be the first step in a tandem reaction sequence leading to more complex heterocyclic products.
| Reactant 1 | Reactant 2 | Product Type | Conditions | Notes | Reference |
|---|---|---|---|---|---|
| This compound | N-benzyl-1,2-diaminoethane | Imidazolidine derivative | Dry ethanol, reflux, 3h | Direct cyclocondensation to form a five-membered ring. Yield: 85%. | |
| Ethyl cyanoacetate (analogous reaction) | o-phenylenediamine | Benzimidazole derivative | Heat at 140°C, 10h, N₂ atmosphere | Reaction proceeds via condensation and subsequent intramolecular cyclization. Yield: 76%. | google.com |
Applications of Ethyl 2 Cyanoacetimidate Hydrochloride in Complex Molecule Synthesis
Precursor Role in the Synthesis of Nitrogen-Bridged Heterocyclic Systems
Nitrogen-bridged heterocyclic systems are a class of compounds characterized by a bicyclic or polycyclic structure where two rings are joined by a nitrogen atom. These frameworks are of significant interest in medicinal chemistry and materials science. Ethyl 2-cyanoacetimidate hydrochloride and its derivatives serve as valuable precursors for creating these intricate structures.
The synthesis of these systems often involves the reaction of the imidate functionality to form an initial heterocyclic ring, followed by subsequent intramolecular reactions to form the bridging structure. For example, derivatives of ethyl 2-cyanoacetimidate can be utilized in multi-step sequences to prepare indolizine (B1195054) and benzazepine ring systems. documentsdelivered.comrsc.org The reaction pathway typically involves the formation of a pyridinium (B92312) salt, which then undergoes cyclization to yield the nitrogen-bridged product. documentsdelivered.com The synthesis of thieno[3,4-b]indolizine derivatives, for instance, has been achieved through reactions involving pyridinium ylides derived from related precursors. documentsdelivered.comamanote.com These methods highlight the utility of such building blocks in accessing complex, fused heterocyclic architectures. documentsdelivered.com
| Nitrogen-Bridged System | Key Precursor(s) | General Synthetic Strategy |
|---|---|---|
| 1,4-Ethano-1-benzazepinone | N-substituted isonipecotic acid | Cyclization in polyphosphoric acid to form the bridged ketone structure. rsc.org |
| Thieno[3,4-b]indolizine | Pyridinium ylides | S-alkylation followed by base-induced cyclization and dehydrogenation. documentsdelivered.com |
| 1,4-Ethano-3-benzazepine | Substituted benzosuberones | Multi-step conversion and intramolecular cyclization to form the tricyclic system. rsc.org |
Utility in the Preparation of Ligands for Catalytic Processes
The synthesis of ligands for metal-catalyzed reactions is a cornerstone of modern organic chemistry. This compound is a precursor to heterocyclic structures, such as pyrimidines, which can function as effective ligands in catalysis. The nitrogen atoms within the pyrimidine (B1678525) ring can coordinate with metal centers, modifying their reactivity and selectivity. bu.edu.eg
The general approach involves the condensation of an amidine, such as ethyl 2-cyanoacetimidate, with a 1,3-bifunctional three-carbon fragment. bu.edu.eg This reaction is one of the most widely used methods for constructing the pyrimidine nucleus. By varying the substituents on both the imidate and the three-carbon component, a diverse library of pyrimidine-based ligands can be generated, tailored for specific catalytic applications.
Asymmetric catalysis, which preferentially produces one of two enantiomeric products, relies heavily on the use of chiral ligands. nih.gov While C2-symmetric ligands have historically dominated the field, nonsymmetrical ligands have gained prominence for their effectiveness in many reactions. nih.gov Heterocyclic scaffolds derived from precursors like ethyl 2-cyanoacetimidate are valuable frameworks for designing such ligands.
The development of chiral pyrimidine-based ligands allows for fine-tuning of the steric and electronic environment around a metal center. Although direct synthesis of a chiral ligand from this compound is not extensively documented, its role in forming the core pyrimidine ring is crucial. bu.edu.eg This core can then be functionalized with chiral auxiliaries to create ligands for asymmetric transformations. The ability to readily prepare the pyrimidine scaffold makes its derivatives attractive targets for ligand design in asymmetric catalysis, including hydrogenation and hydrophosphonylation reactions. nih.govmdpi.com The synthesis of planar-chiral molecules has also been achieved using kinetic resolution, demonstrating another facet of asymmetric synthesis where tailored catalysts are key. nih.gov
Intermediate for the Synthesis of Pharmacologically Relevant Scaffolds
Many of the most important classes of drugs are nitrogen-containing heterocyclic compounds. nih.gov this compound and related cyanoacetate (B8463686) derivatives are fundamental building blocks for a wide range of pharmacologically active scaffolds, particularly those based on the pyrimidine ring. gsconlinepress.comresearchgate.net Pyrimidine derivatives are known to exhibit a broad spectrum of biological activities, including anticancer and anti-inflammatory properties. gsconlinepress.com
A significant application is in the synthesis of kinase inhibitors, a major class of cancer therapeutics. ed.ac.ukmdpi.com Kinases are enzymes that regulate complex cellular processes, and their dysregulation is implicated in numerous diseases. ed.ac.uk The anilinopyrimidine scaffold, for example, is found in approximately 10% of clinically approved kinase inhibitor drugs. mdpi.com Fused heterocyclic systems such as pyrido[2,3-d]pyrimidines have been designed and synthesized as potent dual inhibitors of key cancer-related kinases like VEGFR-2 and HER-2. nih.gov The synthesis of these complex molecules often begins with the construction of a substituted pyridine (B92270) or pyrimidine ring from simple acyclic precursors, including cyanoacetamide or cyanoacetate derivatives. researchgate.netnih.gov For instance, the synthesis of novel TAK1 kinase inhibitors has been accomplished using derivatives containing a 2-cyanoacrylamide moiety, which can be derived from cyanoacetic acid precursors. nih.govnih.gov
| Scaffold | Pharmacological Target | Reported Activity/Application | Reference |
|---|---|---|---|
| Pyrido[2,3-d]pyrimidine | VEGFR-2 / HER-2 | Dual kinase inhibition for anticancer applications. | nih.gov |
| Thieno[2,3-d]pyrimidine | Topo II / p53 pathway | Anticancer activity against HepG2 and MCF7 cells. | gsconlinepress.com |
| Imidazopyridine with 2-cyanoacrylamide | TAK1 Kinase | Potent inhibitory activity (IC50 of 27 nM for one derivative). | nih.govnih.gov |
| Anilinothiadiazinone | Various Kinases | Inhibition of cancer cell lines (bladder, prostate, etc.). | mdpi.com |
Advanced and Green Chemistry Approaches in Reactions Involving Ethyl 2 Cyanoacetimidate Hydrochloride
Microwave-Assisted Synthetic Protocols
Microwave-assisted organic synthesis (MAOS) has become a cornerstone of green chemistry, often leading to dramatically reduced reaction times, increased product yields, and enhanced selectivity. nih.govnih.gov This technique utilizes the ability of polar molecules to absorb microwave energy and convert it into heat, resulting in rapid and uniform heating of the reaction mixture. mdpi.com
In the synthesis of heterocyclic compounds, such as pyrimidines and pyridines, where precursors similar to Ethyl 2-cyanoacetimidate hydrochloride are used, microwave irradiation has been successfully employed. nih.gov For instance, the synthesis of various pyrimidine (B1678525) derivatives has been achieved through microwave-assisted condensation reactions, highlighting the efficiency of this method. nih.gov Compounds containing 2-formimidate-3-carbonitrile moieties, which are structurally related to Ethyl 2-cyanoacetimidate, are recognized as valuable precursors for fused pyrimidines. mdpi.com Research has shown that the formation of these formimidate derivatives from corresponding 2-amino-3-carbonitrile precursors can be significantly accelerated using microwave radiation, reducing reaction times from hours to minutes while maintaining high yields. mdpi.com
While no specific studies detailing the direct use of this compound under microwave irradiation have been identified, the established success of this technique with analogous structures suggests its high potential for similar applications. A hypothetical application is presented in the table below, illustrating the expected advantages.
Table 1: Comparison of Conventional vs. Hypothetical Microwave-Assisted Reaction
| Parameter | Conventional Heating | Microwave Irradiation (Hypothetical) |
|---|---|---|
| Reaction Time | Hours | Minutes |
| Energy Consumption | High | Low |
| Product Yield | Moderate to High | Potentially Higher |
| Solvent Volume | Often requires large volumes | Reduced or solvent-free |
| Selectivity | Variable | Often Enhanced |
Solvent-Free Reaction Conditions
Conducting chemical reactions in the absence of a solvent, known as solvent-free or neat reaction conditions, is a primary goal of green chemistry. This approach eliminates solvent-related waste, reduces environmental impact, and can simplify product purification. nih.gov
Solvent-free conditions have been effectively applied to Knoevenagel condensation reactions involving the related compound, ethyl cyanoacetate (B8463686), with various aldehydes. researchgate.net These reactions, often facilitated by catalysts and sometimes combined with microwave irradiation, proceed efficiently to yield unsaturated cyano-esters. nih.govresearchgate.net Similarly, the synthesis of cyanoacetamide derivatives has been successfully carried out under solvent-free conditions, providing high yields in short reaction times. researchgate.net
Although direct examples involving this compound are not documented, its reactive nature makes it a plausible candidate for solvent-free transformations. Such reactions would likely involve condensation with other reagents in the presence of a solid-phase catalyst or simply upon thermal or microwave activation. The potential benefits align with the core principles of sustainable chemistry.
Table 2: Research Findings on Solvent-Free Synthesis of Related Cyano-Compounds
| Reactant | Reaction Type | Conditions | Outcome | Reference |
|---|---|---|---|---|
| Ethyl Cyanoacetate | Knoevenagel Condensation | Aromatic Aldehydes, L-proline catalyst, Microwave | Excellent yields, short reaction times | researchgate.net |
| Cyanoacetamide | Knoevenagel Condensation | 4-Hydroxybenzaldehyde, Ammonium (B1175870) Acetate, Microwave | Rapid, high-yield synthesis | nih.gov |
Implementation of Environmentally Benign Solvents (e.g., Glycerol)
The replacement of volatile and hazardous organic solvents with environmentally benign alternatives is a key focus of green chemistry. Water is a preferred green solvent, but others like ionic liquids and bio-derived solvents such as glycerol (B35011) are gaining prominence. frontiersin.org Glycerol is non-toxic, biodegradable, has a high boiling point, and is readily available as a byproduct of biodiesel production.
The use of green solvents for the synthesis of heterocyclic compounds is an active area of research. frontiersin.org For example, the synthesis of pyridopyrimidine-2-thiones has been reported using ionic liquids as a green solvent medium. nih.gov
Currently, there is no specific literature describing the use of glycerol as a solvent for reactions with this compound. The high polarity and viscosity of glycerol, along with its capacity for hydrogen bonding, could offer unique reactivity and selectivity in such reactions. However, without experimental data, its suitability and effectiveness for reactions involving this specific imidate hydrochloride remain speculative. Further research is needed to explore the potential of glycerol and other green solvents in the synthesis and transformation of this compound.
Mechanistic and Computational Investigations of Reactions Involving Ethyl 2 Cyanoacetimidate Hydrochloride
Elucidation of Reaction Mechanisms and Pathways
Computational Modeling and Quantum Chemical Studies
A thorough search of computational chemistry literature did not yield any specific studies dedicated to the computational modeling or quantum chemical analysis of ethyl 2-cyanoacetimidate hydrochloride. Such studies are crucial for gaining a deeper understanding of reaction energetics and transition states at a molecular level.
There are no published studies that specifically report the use of Density Functional Theory (DFT) calculations to determine the reaction energetics for transformations involving this compound. DFT is a powerful computational method used to calculate the electronic structure of molecules and predict thermodynamic properties such as reaction energies, activation energies, and equilibrium constants. Without specific studies on this compound, no data on its reaction energetics can be presented.
Similarly, the scientific literature lacks any reports on the transition state analysis or the determination of reaction coordinates for reactions of this compound. This type of analysis involves locating the transition state structures—the highest energy point along the reaction pathway—and mapping the entire reaction coordinate from reactants to products. This information is fundamental to understanding the kinetics and mechanism of a reaction.
Analytical Characterization Techniques for Products Derived from Ethyl 2 Cyanoacetimidate Hydrochloride
Spectroscopic Methods for Structural Elucidation of Reaction Products
Nuclear Magnetic Resonance (NMR) Spectroscopy is one of the most powerful tools for determining the structure of organic molecules in solution. nih.gov Both ¹H and ¹³C NMR spectroscopy are used to map the carbon and hydrogen framework of a molecule.
¹H NMR: This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For instance, in the characterization of pyrimidine (B1678525) derivatives, specific signals can be assigned to protons on the pyrimidine ring, aromatic substituents, and exchangeable protons like those in NH or OH groups. researchgate.netnih.gov For example, the appearance of exchangeable signals for NH protons in pyrimidine rings is a key diagnostic feature. nih.gov
¹³C NMR: This method detects the carbon atoms in a molecule, providing insights into the types of carbon environments (e.g., C=O, C=N, aromatic C-H). In pyrimidine derivatives, distinct signals can be observed for the carbonyl groups and the carbons within the heterocyclic ring structure. nih.govnih.gov Advanced NMR techniques like COSY (Correlation Spectroscopy) can further help establish the connectivity between adjacent protons. nih.gov
Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrations (stretching, bending) of particular bonds. In the analysis of products from ethyl 2-cyanoacetimidate hydrochloride, IR spectroscopy can confirm the presence or absence of key functional groups. For example, the disappearance of a nitrile (C≡N) stretching band and the appearance of bands corresponding to new functional groups like carbonyl (C=O) or amine (N-H) can indicate a successful reaction. researchgate.net
Mass Spectrometry (MS) determines the molecular weight and elemental composition of a compound by measuring the mass-to-charge ratio of its ions. nih.gov This technique is crucial for confirming the molecular formula of a synthesized product. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the unambiguous determination of elemental formulas.
The data below summarizes typical spectroscopic data obtained for heterocyclic compounds derived from reactions involving cyanoacetate-related precursors.
| Technique | Observation | Interpretation |
| ¹H NMR | Singlet signals between δ 9.0-12.8 ppm | Protons of NH or OH groups in pyrimidine or pyridine (B92270) rings. nih.gov |
| Multiplet signals between δ 7.0-8.0 ppm | Aromatic protons of substituent groups. nih.govnih.gov | |
| Singlet signal around δ 8.15 ppm | Azomethine (CH=N) proton in hydrazone derivatives. nih.gov | |
| ¹³C NMR | Signals between δ 160-185 ppm | Carbon atoms of carbonyl (C=O) or thiocarbonyl (C=S) groups. nih.govnih.gov |
| Signal around δ 114 ppm | Carbon atom of a cyano (C≡N) group. nih.gov | |
| IR Spectroscopy | Absorption bands in the range of 3100-3500 cm⁻¹ | N-H or O-H stretching vibrations. researchgate.net |
| Strong absorption bands around 1620-1750 cm⁻¹ | C=O (carbonyl) stretching vibrations. researchgate.netnih.gov | |
| Absorption band around 2225 cm⁻¹ | C≡N (nitrile) stretching vibration. nih.gov | |
| Mass Spectrometry | Molecular ion peak (M⁺) | Corresponds to the molecular weight of the synthesized compound. nih.gov |
Chromatographic Purification and Separation Techniques
Following a chemical synthesis, the reaction mixture typically contains the desired product along with unreacted starting materials, byproducts, and impurities. Chromatographic techniques are essential for isolating and purifying the target compound from this complex mixture. The choice of technique depends on the properties of the compounds to be separated, such as polarity and solubility.
Column Chromatography is a fundamental and widely used purification method in synthetic organic chemistry. nih.gov In this technique, the crude reaction mixture is loaded onto a column packed with a stationary phase, typically silica (B1680970) gel. A solvent or a mixture of solvents (the mobile phase or eluent) is then passed through the column. Separation occurs based on the differential adsorption of the components to the stationary phase; less polar compounds typically travel down the column faster than more polar compounds. nih.gov This method is effective for purifying gram-scale quantities of reaction products.
High-Performance Liquid Chromatography (HPLC) is a more advanced chromatographic technique that offers higher resolution and faster separation times compared to traditional column chromatography. It utilizes high pressure to force the solvent through a column packed with smaller particles. Reverse-phase HPLC (RP-HPLC) is a common mode where the stationary phase is nonpolar (e.g., C18-modified silica) and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. researchgate.net This technique is highly effective for both analytical purposes (assessing purity) and preparative applications (isolating pure compounds). researchgate.net
The selection of the appropriate chromatographic conditions is determined empirically for each specific separation challenge.
| Technique | Stationary Phase | Mobile Phase (Eluent) | Principle of Separation | Application |
| Column Chromatography | Silica Gel (polar) | A mixture of nonpolar and polar organic solvents (e.g., hexane/ethyl acetate). | Differential adsorption based on polarity. More polar compounds adsorb more strongly. | Primary purification of multi-gram quantities of synthesized products. nih.gov |
| Reverse-Phase HPLC | C18-bonded silica (nonpolar) | A mixture of polar solvents (e.g., water/acetonitrile), often with an acid modifier. | Differential partitioning based on polarity. More nonpolar compounds are retained longer. | Final purification, impurity profiling, and purity analysis of products. researchgate.net |
X-ray Diffraction Studies for Solid-State Structure Confirmation
While spectroscopic methods provide invaluable information about molecular connectivity, X-ray diffraction analysis of single crystals offers the most definitive proof of a molecule's three-dimensional structure. This technique provides precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state. For novel heterocyclic compounds, obtaining a crystal structure is the gold standard for structural confirmation.
The process involves growing a high-quality single crystal of the synthesized compound, which can be a challenging step. This crystal is then exposed to a beam of X-rays. The diffraction pattern produced by the interaction of the X-rays with the electron clouds of the atoms in the crystal lattice is collected and analyzed. Mathematical processing of this data yields a detailed three-dimensional model of the molecule's structure.
X-ray crystallography has been used to confirm the structures of numerous pyrimidine and thiazole (B1198619) derivatives, revealing key structural details such as the planarity of ring systems, the conformation of flexible side chains, and intermolecular interactions like hydrogen bonding that dictate the crystal packing. For example, in a thiazolo[3,2-a]pyrimidine derivative, X-ray analysis confirmed that the pyrimidine ring adopted a flattened sofa conformation.
The table below presents representative data that can be obtained from single-crystal X-ray diffraction studies on heterocyclic compounds.
| Parameter | Description | Example Finding for a Thiazolo[3,2-a]pyrimidine Derivative |
| Crystal System | The basic geometric framework of the crystal (e.g., monoclinic, orthorhombic). | Monoclinic |
| Space Group | The set of symmetry operations that describe the crystal's internal symmetry. | P2₁/n |
| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the repeating unit of the crystal. | a = 20.795 Å, b = 7.484 Å, c = 10.787 Å, β = 93.96° |
| Conformation | The spatial arrangement of atoms in the molecule. | Pyrimidine ring adopts a flattened sofa conformation. |
| Dihedral Angle | The angle between two intersecting planes within the molecule. | Dihedral angle of 83.88° between a phenyl ring and the thiazolopyrimidine ring system. |
| Intermolecular Interactions | Non-covalent forces (e.g., hydrogen bonds) between adjacent molecules in the crystal. | N—H···O hydrogen bonds stabilize the crystal packing. |
Q & A
Q. What are the standard synthetic protocols for using Ethyl 2-cyanoacetimidate hydrochloride in benzoxazole derivative synthesis?
this compound is a key reagent in synthesizing 2-cyanomethylbenzoxazoles. A typical protocol involves reacting substituted aminophenols with the compound under reflux conditions in anhydrous dichloromethane (CH₂Cl₂) for 10–12 hours, followed by purification via column chromatography. Yields range from 60–70% under conventional methods . Alternative approaches include solvent-free reactions or microwave-assisted synthesis to reduce reaction time and solvent usage .
Q. What analytical methods are recommended to confirm the structure and purity of this compound and its derivatives?
- ¹H/¹³C-NMR spectroscopy : Critical for confirming the structure of synthesized benzoxazole derivatives. For example, characteristic peaks for 2-(Benzo[d]oxazol-2-yl)acetonitrile include δ 4.13 (s, 2H) for the cyanomethyl group and aromatic proton signals between δ 7.37–7.79 .
- Thin-layer chromatography (TLC) : Used to monitor reaction progress (e.g., CHCl₃:CH₃OH = 9:1 as eluent) .
- Elemental analysis or mass spectrometry : Validates purity and molecular weight .
Q. What safety precautions are essential when handling this compound?
- Use protective equipment (goggles, gloves, lab coats) and work in a fume hood to avoid inhalation or skin contact.
- Store at -20°C under inert atmosphere to prevent degradation .
- Dispose of waste via certified hazardous waste services, adhering to federal and local regulations .
Advanced Research Questions
Q. How can green chemistry principles optimize the synthesis of 2-cyanomethylbenzoxazoles using this compound?
Green methods focus on reducing organic solvent use and energy consumption:
- Microwave-assisted synthesis : Reduces reaction time from hours to minutes. For example, heating aminophenols and this compound in methanol or glycerol at 100–120°C under microwave irradiation .
- Solvent-free reactions : Eliminates toxic solvents by directly heating reactants, though yields may vary depending on substituent reactivity .
- Biodegradable solvents : Glycerol, a non-toxic and recyclable solvent, has shown comparable efficiency to conventional solvents .
Q. What strategies resolve contradictions in spectroscopic data during benzoxazole derivative synthesis?
Discrepancies in NMR or mass spectra often arise from impurities or side reactions. Solutions include:
- Cross-validation : Use multiple techniques (e.g., IR spectroscopy, HPLC) to confirm structural assignments.
- Reaction monitoring : Track intermediates via TLC or in-situ NMR to identify unintended byproducts .
- Computational modeling : Predict spectral profiles (e.g., DFT calculations for NMR chemical shifts) to align experimental and theoretical data .
Q. How can reaction yields be improved in microwave-assisted syntheses involving this compound?
Key factors for optimization:
- Temperature control : Higher temperatures (e.g., 120°C) accelerate reactions but may degrade sensitive substrates.
- Solvent selection : Polar solvents like methanol enhance microwave absorption, improving energy transfer .
- Catalyst screening : Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) can stabilize intermediates and reduce side reactions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
